3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal
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Description
The focus is on steroid derivatives similar to 3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal, highlighting their synthesis, structural analyses, and properties. Steroid derivatives play crucial roles in various biological processes and have been explored for their potential in medicinal chemistry.
Synthesis Analysis
Steroid derivatives are synthesized through complex organic reactions. For example, Deutsch et al. (2006) describe the synthesis of a compound by reacting a synthetic estrone derivative with the ethylene acetal of 4-bromo-2-furancarboxyaldehyde, followed by hydrolysis and reduction steps. This process illustrates the intricate steps involved in creating structurally specific steroid derivatives (Deutsch et al., 2006).
Scientific Research Applications
Improved Synthesis Methods
- Improved Synthesis of Estrone Derivatives: An improved synthesis technique for 11-oxoestrone-3-acetate-17-ethyleneketal is highlighted. This process involves the hydroboration-oxidation of ketal and subsequent acetylation for oxidation, achieving an overall yield of 30% (Stéphan, Authier, Jaouen, 1995).
Inhibitory Properties
- Estrone and Estradiol C-16 Derivatives as Inhibitors: A study on estrone derivatives, including those related to 3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal, demonstrates their role as inhibitors of type 1 17β-hydroxysteroid dehydrogenase. Specifically, the 16beta-benzyl-E2 derivative emerged as the best inhibitor in this series (Poirier, Chang, Azzi, Boivin, Lin, 2006).
properties
IUPAC Name |
(8'R,9'S,13'S,14'S)-13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O3/c1-26-13-11-23-22-10-8-21(28-18-19-5-3-2-4-6-19)17-20(22)7-9-24(23)25(26)12-14-27(26)29-15-16-30-27/h2-6,8,10,12,14,17,23-25H,7,9,11,13,15-16,18H2,1H3/t23-,24-,25+,26+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIINGMJTPRWBF-XPGKHFPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1C=CC24OCCO4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C=CC24OCCO4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10738680 |
Source
|
Record name | (8R,9S,13S,14S)-3-(Benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10738680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal | |
CAS RN |
534572-67-3 |
Source
|
Record name | (8R,9S,13S,14S)-3-(Benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10738680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (8R,9S,13S,14S)-3-benzyloxy)-13-methyl-6,7,8,9,11,12,13,14- octahydrospiro[cyclopenta[a]phenanthrene-17,2`[1,3]dioxolane] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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